molecular formula C7H4ClN3O2 B569877 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1204926-24-8

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B569877
CAS No.: 1204926-24-8
M. Wt: 197.578
InChI Key: HMZCJEAFCHYUSU-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 914206-75-0) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chlorine substituent at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol . This compound is commercially available at 95% purity and serves as a versatile intermediate in pharmaceutical and coordination chemistry due to its dual nitrogen and oxygen donor sites .

Biological Activity

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes implicated in inflammatory and autoimmune diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves chlorination reactions followed by carboxylation. For instance, the compound can be synthesized from 5-hydroxypyrazolo[1,5-a]pyrimidine through chlorination with phosphorus oxychloride (POCl3) followed by subsequent functionalization steps to introduce the carboxylic acid group .

Inhibition of PI3Kδ

One of the primary biological activities attributed to this compound is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in regulating immune cell functions and has been implicated in various diseases such as cancer and autoimmune disorders. Studies have shown that derivatives of this compound exhibit low nanomolar IC50 values against PI3Kδ, highlighting their potential as therapeutic agents .

CompoundIC50 Value (nM)Selectivity
CPL3022532.8High
CPL30241518Moderate

Anti-inflammatory Effects

Research indicates that compounds derived from pyrazolo[1,5-a]pyrimidine structures exhibit anti-inflammatory properties. For example, the inhibition of interleukin-6 (IL-6) secretion in animal models has been documented, suggesting a mechanism through which these compounds may mitigate inflammatory responses .

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. Compounds within this class have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship indicates that modifications at specific positions on the pyrazolo ring can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance:

  • Position 5 : Amino group substitutions enhance potency against PI3Kδ.
  • Position 3 : Carboxylic acid functionality is crucial for maintaining solubility and bioavailability.

These findings suggest that careful modification of the core structure can lead to compounds with improved selectivity and reduced toxicity profiles .

Case Studies

Several case studies illustrate the therapeutic potential of 6-Chloropyrazolo[1,5-a]pyrimidine derivatives:

  • Inflammatory Disease Models : In vivo studies demonstrated that these compounds significantly reduced markers of inflammation in models of rheumatoid arthritis.
  • Cancer Cell Lines : Compounds were tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits notable anti-inflammatory effects. It acts as an inhibitor of interleukin-6 (IL-6), a cytokine involved in inflammatory responses. In vivo studies have shown that this compound significantly reduces IL-6 secretion in animal models, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

The anticancer properties of this compound have been extensively studied. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, derivatives of this compound have been reported to exhibit low nanomolar IC50 values against phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in cancer progression and immune regulation .

Table 1: Anticancer Activity Summary

CompoundIC50 Value (nM)Cancer Type
CPL3022532.8Various Cancer Cells
CPL30241518Various Cancer Cells

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of adaptor associated kinase 1 (AAK1), which plays a role in endocytosis and is associated with several neurological disorders including Alzheimer's disease and schizophrenia . This inhibition suggests potential therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications at specific positions on the pyrazolo ring can enhance biological activity:

  • Position 5 : Substituents such as amino groups increase potency against PI3Kδ.
  • Position 3 : The carboxylic acid functionality is crucial for solubility and bioavailability.

These findings highlight the importance of structural modifications in enhancing the therapeutic profile of pyrazolo[1,5-a]pyrimidine derivatives .

Case Studies

Several case studies illustrate the therapeutic potential of 6-Chloropyrazolo[1,5-a]pyrimidine derivatives:

  • Inflammatory Disease Models : In vivo studies demonstrated significant reductions in inflammation markers in models of rheumatoid arthritis.
  • Cancer Cell Lines : Compounds were tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols. For example, pyrazolo[1,5-a]pyrimidine scaffolds can be constructed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination at position 6. Key steps include:

  • Cyclization : Formation of the pyrazole ring using precursors like methyl acrylate or Boc-β-alanine derivatives under controlled conditions .
  • Chlorination : Electrophilic substitution or nucleophilic displacement reactions to introduce the chlorine substituent at position 6 (analogous to bromination in 6-bromo derivatives) .
  • Carboxylation : Oxidation of aldehyde intermediates (e.g., using KMnO₄/NaOH) to install the carboxylic acid group at position 3 .

Q. How can purity and structural integrity be verified for this compound?

Analytical validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~12.3 ppm for carboxylic acid protons, absence of aldehyde peaks) .
  • LC-MS : Retention time and molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in metal-coordination studies .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar pyrazolo[1,5-a]pyrimidine derivatives:

  • Hazard Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory system targeting (STOT SE 3) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the chlorine substituent at position 6 influence reactivity and coordination chemistry?

The Cl substituent:

  • Enhances Electrophilicity : Facilitates nucleophilic substitution reactions (e.g., Suzuki coupling) at position 6 .
  • Modulates Metal Binding : In metal complexes (e.g., Mn²⁺ or Cu²⁺), the carboxylic acid group at position 3 acts as a bidentate ligand, while Cl may influence redox properties or steric interactions .

Q. What strategies optimize yield in multi-step syntheses?

Critical factors include:

  • Reagent Selection : Use HMTA (hexamethylenetetramine) for regioselective aldehyde formation, followed by KMnO₄ oxidation to minimize side products .
  • Temperature Control : Hydrothermal conditions (353 K) improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How does this compound compare to its 5-chloro isomer in synthesis and applications?

  • Synthesis : 5-Chloro derivatives often require direct chlorination of pyrimidine precursors, whereas 6-chloro derivatives may involve late-stage functionalization .
  • Biological Activity : Positional isomerism affects target binding; e.g., 6-substituted analogs show enhanced GPR39 agonist activity compared to 5-substituted ones .

Q. What challenges arise in resolving data contradictions in biological activity studies?

Discrepancies may stem from:

  • Impurity Artifacts : Validate purity via LC-MS and NMR before testing .
  • Assay Variability : Use standardized in vitro models (e.g., enzyme inhibition assays with IC₅₀ comparisons) .
  • Structural Confirmation : Cross-validate with X-ray or computational docking studies .

Q. How does this compound behave as a ligand in metal complexes?

Structural studies reveal:

  • Coordination Modes : The carboxylic acid group binds metals via O atoms, while pyrimidine N atoms participate in coordination (e.g., square-planar geometry in Cu²⁺ complexes) .
  • Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes metal-ligand bonds, altering redox potentials .

Q. What analytical techniques are critical for characterizing intermediates?

Beyond NMR and LC-MS:

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • HRMS : High-resolution mass spectrometry for exact mass validation (e.g., error < 2 ppm) .

Q. What in vitro assays evaluate bioactivity of derivatives?

  • Enzyme Inhibition : Measure IC₅₀ against targets like glucocerebrosidase or GABAA receptors .
  • Cellular Uptake : Fluorescence tagging (e.g., dansyl derivatives) to assess permeability .

Q. Methodological Tables

Table 1. Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
CyclizationHydrazine + α,β-unsaturated ketoneDMF, 80°C65–75
ChlorinationElectrophilic substitutionCl₂/FeCl₃, 0°C50–60
OxidationAldehyde → Carboxylic acidKMnO₄/NaOH, acetone70–80

Table 2. Analytical Data for 6-Chloro Derivatives

TechniqueKey ObservationsReference
¹H NMRδ 8.58 (s, 1H, pyrimidine-H), δ 12.32 (br, 1H, COOH)
LC-MS[M+H]⁺ = 228.05 (calc. 228.03)
X-rayMonoclinic space group C2/c, Cu–O bond = 1.913 Å

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, influencing electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cl at 6, COOH at 3 C₇H₄ClN₃O₂ 197.58 914206-75-0 Ligand for Mn/Cu complexes ; pharmaceutical intermediate
3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cl at 3, COOH at 2 C₇H₄ClN₃O₂ 197.58 842973-65-3 Structural isomer; altered coordination geometry
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Br at 6, Cl at 3, COOH at 2 C₇H₃BrClN₃O₂ 276.48 499190-16-8 Enhanced reactivity due to bromine
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Me at 5 and 7, COOH at 3 C₉H₉N₃O₂ 191.19 90349-23-8 Increased lipophilicity; improved membrane permeability
6-Iodo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid I at 6, COOH at 3 C₇H₄IN₃O₂ 289.03 - Bulky substituent; potential radiopharmaceutical applications

Key Observations :

  • Halogen Substituents : Chlorine (Cl), bromine (Br), and iodine (I) at position 6 affect electronic properties and steric bulk. Bromine and iodine increase molecular weight and may enhance binding affinity in biological targets .
  • Positional Isomerism : The 3-chloro-2-carboxylic acid isomer (CAS: 842973-65-3) demonstrates how substituent positioning alters coordination behavior with metals .

Preparation Methods

Cyclocondensation Strategies for Core Structure Formation

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. This step establishes the bicyclic framework and positions functional groups for subsequent modifications.

Cyclocondensation with 1,3-Diketones

Reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with 1,3-diketones (e.g., pentane-2,4-dione) in acidic media yields pyrazolo[1,5-a]pyrimidine derivatives. For example, heating 5-aminopyrazole with acetylacetone in acetic acid containing sulfuric acid at 80°C for 6 hours produces 6-hydroxypyrazolo[1,5-a]pyrimidine intermediates in 87–95% yields . The hydroxyl group at position 6 serves as a handle for subsequent chlorination.

Table 1: Cyclocondensation with 1,3-Diketones

5-Aminopyrazole Derivative1,3-DiketoneCatalystYield (%)
5-Amino-3-methylpyrazoleAcetylacetoneH₂SO₄/AcOH89
5-Amino-3-phenylpyrazoleEthyl acetoacetateH₂SO₄/AcOH92

Cyclocondensation with β-Ketoesters

Using β-ketoesters (e.g., ethyl acetoacetate) instead of diketones introduces ester functionalities at position 3. For instance, refluxing 5-amino-1H-pyrazole-4-carboxylate with ethyl acetoacetate in ethanol catalyzed by piperidine generates ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives . These esters are pivotal for later hydrolysis to carboxylic acids.

Chlorination Techniques for Position 6 Functionalization

Chlorination at position 6 is achieved via electrophilic substitution or nucleophilic displacement, with POCl₃ being the most common reagent due to its high reactivity and selectivity.

POCl₃-Mediated Chlorination

Treatment of 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate esters with excess POCl₃ at 110°C for 4–6 hours replaces the hydroxyl group with chlorine, yielding 6-chloro derivatives. For example, 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with POCl₃ to form the corresponding 6-chloro ester in 85–90% yield . The reaction proceeds via a two-step mechanism: initial phosphorylation of the hydroxyl group followed by chloride displacement.

Table 2: Chlorination Efficiency with POCl₃

SubstratePOCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
6-Hydroxy-3-carboxylate ester5110689
6-Hydroxy-3-cyano4100578

Alternative Chlorinating Agents

While less common, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have been employed for chlorination. However, these reagents often require longer reaction times (12–24 hours) and exhibit lower selectivity compared to POCl₃ .

Carboxylation Strategies at Position 3

The carboxylic acid moiety at position 3 is introduced via hydrolysis of pre-installed ester or nitrile groups, or through oxidation of alkyl substituents.

Ester Hydrolysis

Saponification of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates using aqueous NaOH (2 M) at 80°C for 3 hours quantitatively yields the carboxylic acid. For instance, ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate hydrolyzes to the target acid in 95% yield .

Table 3: Hydrolysis Conditions for Ester Derivatives

Ester SubstrateBaseTemperature (°C)Time (h)Yield (%)
Ethyl 6-chloro-3-carboxylateNaOH80395
Methyl 6-chloro-3-carboxylateLiOH70491

Oxidation of Methyl or Aldehyde Groups

Alternative routes involve oxidation of 3-methyl or 3-formyl precursors. Treatment of 3-methylpyrazolo[1,5-a]pyrimidine with potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 90°C for 6 hours affords the carboxylic acid in 75% yield . Similarly, oxidation of 3-aldehyde derivatives using Jones reagent (CrO₃/H₂SO₄) achieves comparable results.

Optimization and Yield Considerations

Reaction Sequence Impact on Yield

Performing chlorination before carboxylation generally improves overall yields, as ester groups tolerate POCl₃ conditions better than free carboxylic acids. For example, chlorinating 6-hydroxy-3-carboxylate ester (89% yield) followed by hydrolysis (95% yield) achieves a combined 85% yield, whereas reversing the steps reduces the yield to 70% due to acid sensitivity .

Solvent and Catalytic Effects

Cyclocondensation in acetic acid with sulfuric acid enhances reaction rates and yields compared to ethanol or toluene . Similarly, using morpholine as a base during chlorination minimizes side reactions, improving selectivity for position 6 .

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZCJEAFCHYUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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